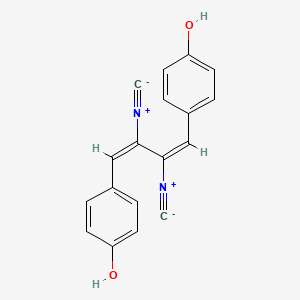
Xantocillin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xantocillin is a complex organic compound characterized by its unique structure, which includes two isocyanide groups and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Xantocillin typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions involving isocyanide reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
化学反应分析
Types of Reactions
Xantocillin can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The isocyanide groups can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
Xantocillin has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of Xantocillin involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the isocyanide groups can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 4-[(1E)-3-(4-hydroxy-2-methoxyphenyl)-1-propen-1-yl]phenyl hydrogen sulfate
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Uniqueness
Xantocillin is unique due to the presence of both isocyanide and hydroxyphenyl groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
属性
分子式 |
C18H12N2O2 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
4-[(1E,3E)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol |
InChI |
InChI=1S/C18H12N2O2/c1-19-17(11-13-3-7-15(21)8-4-13)18(20-2)12-14-5-9-16(22)10-6-14/h3-12,21-22H/b17-11+,18-12+ |
InChI 键 |
YBMVKDUTYAGKEW-JYFOCSDGSA-N |
手性 SMILES |
[C-]#[N+]/C(=C/C1=CC=C(C=C1)O)/C(=C\C2=CC=C(C=C2)O)/[N+]#[C-] |
规范 SMILES |
[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC=C(C=C2)O)[N+]#[C-] |
同义词 |
1,4-di-(p-hydroxyphenyl)-2,3-diisonitrilobuta-1,3-diene xanthocillin X xantocillin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


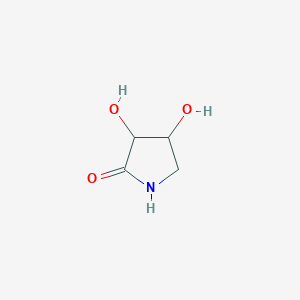
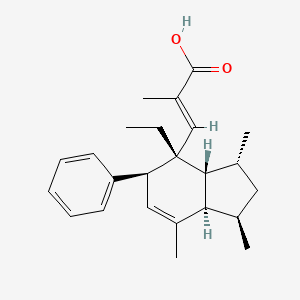
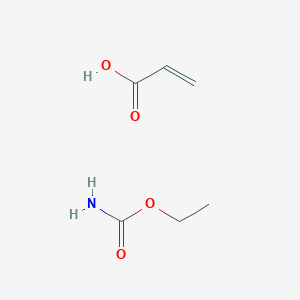
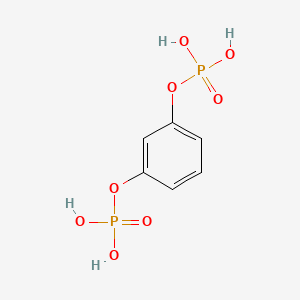
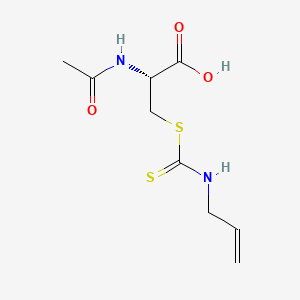
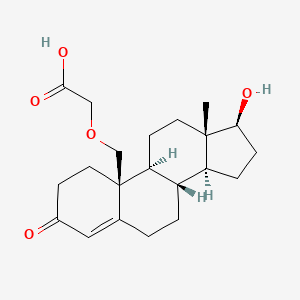
![methyl (1R,3R,7R,12S,15S,16R,17R,18S,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate](/img/structure/B1259565.png)

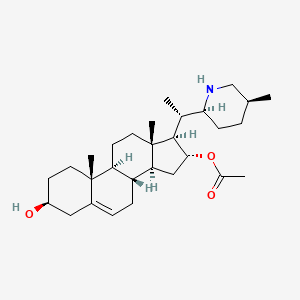
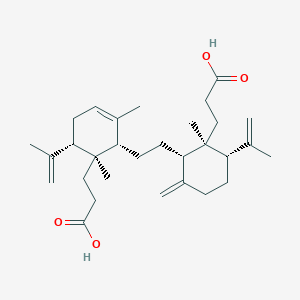
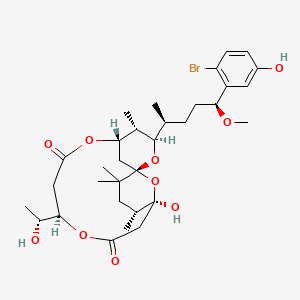


![[1,2,4]Triazolo[1,5-a][1,3,5]triazine](/img/structure/B1259576.png)
